

cross-validation of spectroscopic data for novel benzothiazole derivatives

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Compound of Interest

Compound Name: 2-(1,3-Benzothiazol-2-yl)aniline

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A Comprehensive Guide to the Cross-Validation of Spectroscopic Data for Novel Benzothiazole Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel benzothiazole derivatives is a critical step in the discovery pipeline. This guide provides a comparative overview of standard spectroscopic techniques employed for this purpose, emphasizing a cross-validation approach where data from multiple methods are integrated to confirm the chemical structure with a high degree of confidence.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The structural confirmation of a novel benzothiazole derivative relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined analysis constitutes a robust cross-validation. Below is a summary of typical data obtained for a representative benzothiazole derivative, 6-Chlorobenzo[d]thiazole-2-thiol.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
14.04	broad singlet	-SH	-
7.46-7.40	multiplet	Aromatic CH	-
7.28	doublet	Aromatic CH	5.0

Solvent: DMSO-d₆,
Spectrometer
Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol[1]

Chemical Shift (δ) ppm	Assignment
190.5	C=S (Thione)
141.1	Aromatic C
131.9	Aromatic C
130.4	Aromatic C
124.6	Aromatic C
116.8	Aromatic C
114.3	Aromatic C

Solvent: DMSO-d₆, Spectrometer Frequency:
126 MHz

Table 3: Infrared (IR) Spectroscopy Data for a Benzothiazole Derivative[2]

Wavenumber (cm ⁻¹)	Assignment
3409	O-H phenol
3069	N-H
1732	C=O acid
1703	C=O amide

Table 4: Mass Spectrometry (MS) Data for a Novel Benzothiazole Derivative[3][4]

m/z (Mass-to-Charge Ratio)	Assignment
255.1	[M+H] ⁺ (protonated molecular ion)
216	M ⁺ (molecular ion)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer.[1] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[1]

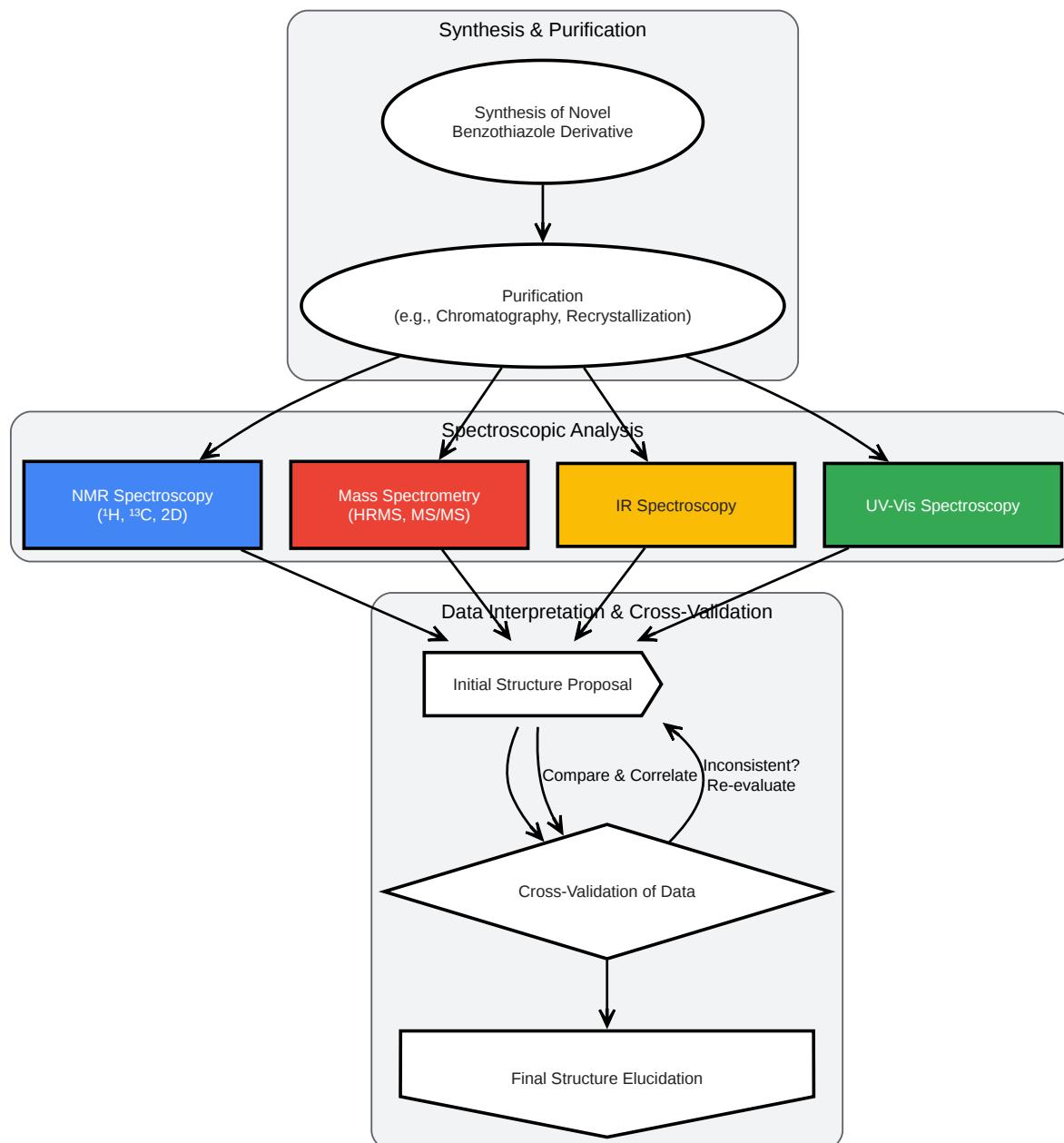
Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[5] Samples can be prepared as KBr pellets or analyzed as a thin film. The spectral range is typically 4000-400 cm⁻¹.[5]

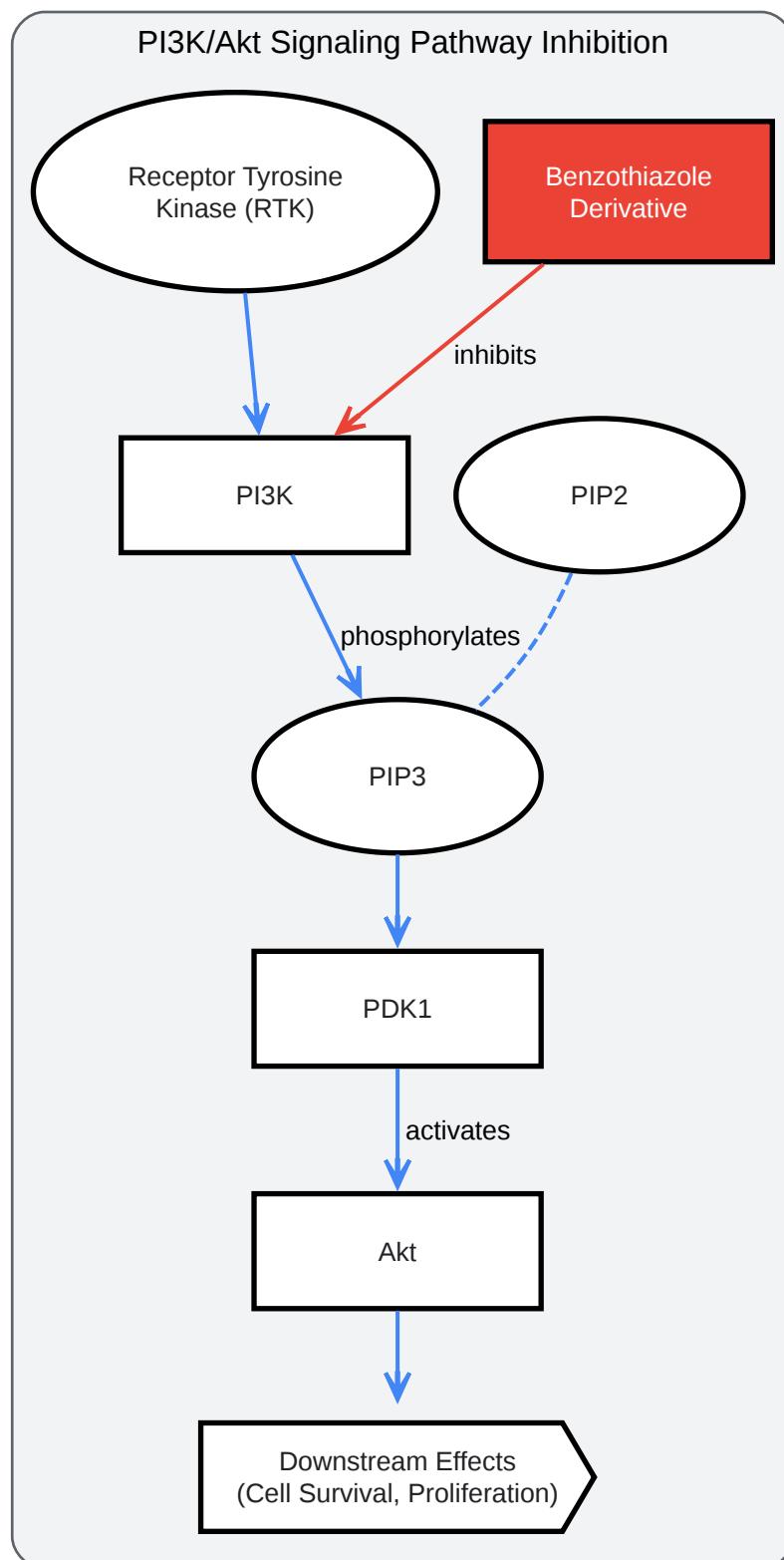
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3][4] The analysis provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight of the synthesized compound.[6]

Visualization of Workflows and Pathways

Cross-Validation Workflow for Spectroscopic Data

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data in the structural elucidation of novel benzothiazole derivatives.



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